6a-Hydroxymaackiain
Overview
Description
6a-Hydroxymaackiain is a member of the class of pterocarpans, specifically (6aS,11aS)-6a,11a-dihydro-6H-1benzofuro[3,2-c]chromene, which is substituted by a hydroxy group at position 3, a second hydroxy group at position 6a, and a methylenedioxy group at positions 8-9 . It is a metabolite of the pea phytoalexin (+)-pisatin, produced by the pea-pathogenic Fusarium oxysporum forma specialis pisi and several other fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6a-Hydroxymaackiain involves the isolation of cDNAs encoding (+)-6a-hydroxymaackiain 3-O-methyltransferase, which catalyzes the terminal step in the biosynthesis of the phytoalexin pisatin in Pisum sativum . The enzyme activity is confirmed by heterologous expression in Escherichia coli .
Industrial Production Methods: Bioprospecting microbes and enzymes can enhance the production of these molecules .
Chemical Reactions Analysis
Types of Reactions: 6a-Hydroxymaackiain undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is involved in the biosynthesis of pisatin, where it undergoes methylation by the enzyme (+)-6a-hydroxymaackiain 3-O-methyltransferase .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include S-adenosylmethionine (AdoMet) as a methyl donor . The reaction conditions typically involve the use of microbial systems or plant tissues treated with specific inducers .
Major Products Formed: The major product formed from the methylation of this compound is (+)-pisatin .
Scientific Research Applications
6a-Hydroxymaackiain has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a key intermediate in the biosynthesis of pisatin, a phytoalexin produced by peas in response to microbial infection . The compound and its derivatives are explored for their antimicrobial properties and potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of 6a-Hydroxymaackiain involves its role as a precursor in the biosynthesis of pisatin. The enzyme (+)-6a-hydroxymaackiain 3-O-methyltransferase catalyzes the methylation of this compound, leading to the formation of pisatin . This process is part of the plant’s defense response to microbial infection .
Comparison with Similar Compounds
- (+)-Maackiain
- (-)-Maackiain
Comparison: 6a-Hydroxymaackiain is unique due to its specific hydroxylation at position 6a, which differentiates it from its precursor, maackiain . While maackiain lacks the 6a-hydroxyl moiety, this compound possesses this functional group, which is crucial for its role in the biosynthesis of pisatin .
Properties
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMPLZUBQDAZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6alpha-Hydroxymaackiain | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14602-93-8 | |
Record name | 6alpha-Hydroxymaackiain | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 181 °C | |
Record name | 6alpha-Hydroxymaackiain | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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